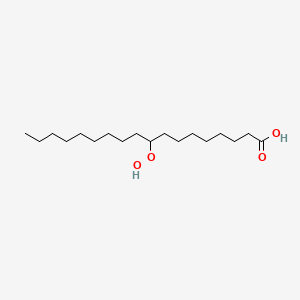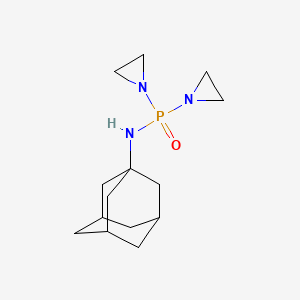
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, is a specialized chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphinic amide group, aziridinyl groups, and an adamantyl group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, typically involves the reaction of phosphinic acid derivatives with aziridine and adamantylamine. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of phosphine or amine derivatives.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution could produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical processes.
作用機序
The mechanism by which phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or inducing chemical modifications in biomolecules.
類似化合物との比較
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridinyl compounds: Molecules containing aziridinyl groups, known for their reactivity.
Adamantyl derivatives: Compounds featuring the adamantyl group, often used for their stability and unique properties.
特性
CAS番号 |
53743-43-4 |
|---|---|
分子式 |
C14H24N3OP |
分子量 |
281.33 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C14H24N3OP/c18-19(16-1-2-16,17-3-4-17)15-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2,(H,15,18) |
InChIキー |
MXRAUZXJODDPPN-UHFFFAOYSA-N |
正規SMILES |
C1CN1P(=O)(NC23CC4CC(C2)CC(C4)C3)N5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
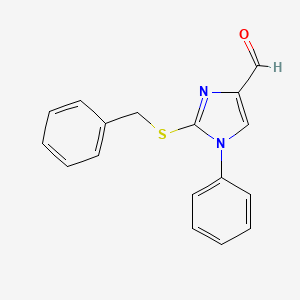
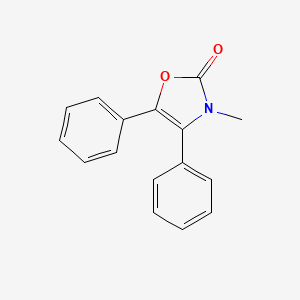
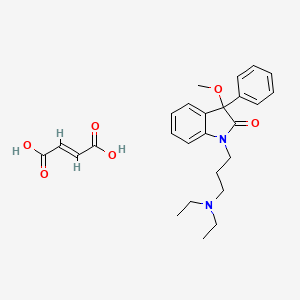
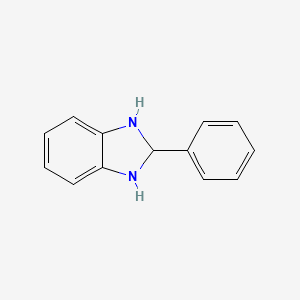
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
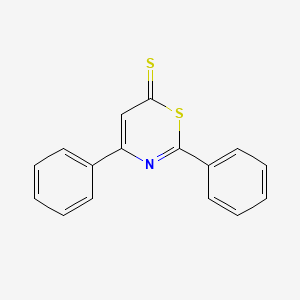
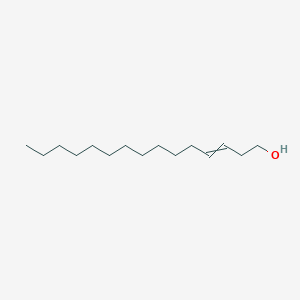
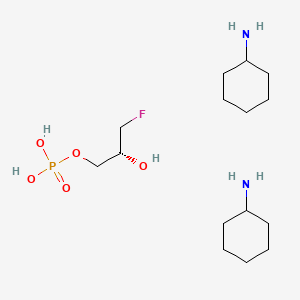
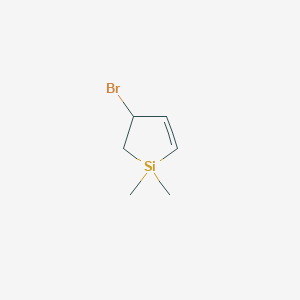
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
